1-(1,1-Difluoropropyl)-3,5-difluorobenzene 1-(1,1-Difluoropropyl)-3,5-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 1138445-46-1
VCID: VC2648947
InChI: InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
SMILES: CCC(C1=CC(=CC(=C1)F)F)(F)F
Molecular Formula: C9H8F4
Molecular Weight: 192.15 g/mol

1-(1,1-Difluoropropyl)-3,5-difluorobenzene

CAS No.: 1138445-46-1

Cat. No.: VC2648947

Molecular Formula: C9H8F4

Molecular Weight: 192.15 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-Difluoropropyl)-3,5-difluorobenzene - 1138445-46-1

Specification

CAS No. 1138445-46-1
Molecular Formula C9H8F4
Molecular Weight 192.15 g/mol
IUPAC Name 1-(1,1-difluoropropyl)-3,5-difluorobenzene
Standard InChI InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Standard InChI Key GTTINMBFUKEDJS-UHFFFAOYSA-N
SMILES CCC(C1=CC(=CC(=C1)F)F)(F)F
Canonical SMILES CCC(C1=CC(=CC(=C1)F)F)(F)F

Introduction

1-(1,1-Difluoropropyl)-3,5-difluorobenzene is a chemical compound with the molecular formula C9H8F4 and a molecular weight of approximately 192.15 g/mol . This compound is part of a broader class of fluorinated organic compounds, which are known for their unique properties and applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.

Synthesis and Preparation

The synthesis of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene typically involves the reaction of appropriate fluorinated precursors. The specific synthesis route may vary depending on the availability of starting materials and the desired yield. Common methods for synthesizing fluorinated compounds include fluorination reactions using fluorinating agents like HF or fluorine gas, although detailed synthesis protocols for this specific compound are not widely documented in the available literature.

Applications and Uses

Fluorinated compounds like 1-(1,1-Difluoropropyl)-3,5-difluorobenzene are often used in various applications due to their unique properties, such as high thermal stability, low surface energy, and resistance to chemical degradation. Potential applications include:

  • Pharmaceuticals: Fluorinated compounds are used in drug design to improve bioavailability and pharmacokinetics.

  • Materials Science: They are used in the development of non-stick coatings, waterproof materials, and high-performance polymers.

  • Chemical Synthesis: As intermediates or reagents in organic synthesis.

Environmental and Safety Considerations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator